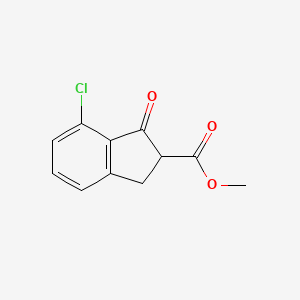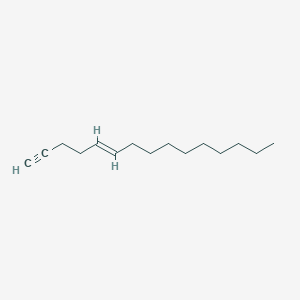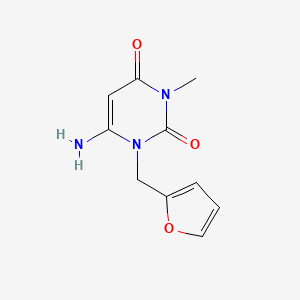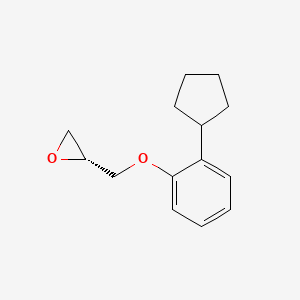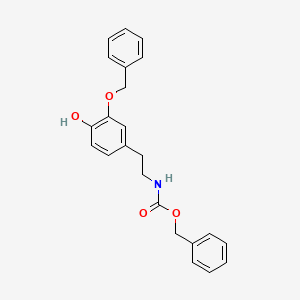
1,3,5-Trihexylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,5-triarylbenzenes, including derivatives like 1,3,5-Trihexylbenzene, can involve various methodologies, including the cyclotrimerization of acetophenones in the presence of catalysts under solvent-free conditions, highlighting a green chemistry approach with high atom economy and good yields (Prasad, Nath, & Preetam, 2013). Additionally, the Stille cross-coupling procedure has been employed for the synthesis of various substituted 1,3,5-triarylbenzenes, showcasing a versatile method for incorporating different functional groups and achieving precise molecular architectures (Idzik et al., 2010).
Molecular Structure Analysis
The molecular structure of 1,3,5-Trihexylbenzene and its derivatives has been extensively studied using techniques such as X-ray diffraction and electron diffraction. These studies reveal the spatial arrangement of the hexyl groups around the central benzene ring and provide insights into the compound's stereochemistry and electron distribution. For instance, investigations on molecular variants of similar symmetric structures crystallized with silver triflate have shown nearly invariant pseudohexagonal porous structure types, indicating the influence of pendant groups on the overall molecular architecture (Kiang et al., 1999).
Chemical Reactions and Properties
1,3,5-Trihexylbenzene participates in various chemical reactions, reflecting its reactivity profile and chemical properties. For example, its derivatives have been studied for electrochemical and spectroelectrochemical behavior, revealing insights into oxidative polymerization mechanisms and the stability of charged states in both monomeric and oligomeric forms (Rapta et al., 2012). These findings underscore the compound's potential in developing new materials with specific electronic properties.
Aplicaciones Científicas De Investigación
1. Organic Synthesis and Medicinal Chemistry
1,3,5-Triisopropylbenzene, a close derivative of 1,3,5-Trihexylbenzene, is efficiently oxidized using N-hydroxyphthalimide (NHPI) as a catalyst, yielding phenol derivatives that are valuable as pharmaceutical starting materials (Aoki et al., 2005).
2. Photolysis and Chemical Stability Studies
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB), another derivative, is notable for its stability but exhibits sensitivity to light, producing a long-lived free radical upon photolysis. The mechanism involves intersystem crossing and NO2-ONO isomerization, leading to the formation of a phenoxyl radical (Xiong et al., 2014).
3. Electrochemistry and Material Science
Star-shaped compounds based on 1,3,5-triarylbenzenes, which include derivatives of 1,3,5-Trihexylbenzene, have been studied for their electrochemical properties. These compounds exhibit complex redox behavior and have potential applications in organic electronics (Rapta et al., 2012).
4. Organic Frameworks and Porous Materials
1,3,5-Triformylbenzene and its derivatives are used in synthesizing covalent organic frameworks (COFs), which are highly crystalline, stable, and porous materials, broadening the scope of applications in material science (Uribe-Romo et al., 2011).
5. Polymer Science and Catalysis
Propiedades
Número CAS |
29536-28-5 |
|---|---|
Nombre del producto |
1,3,5-Trihexylbenzene |
Fórmula molecular |
C₂₄H₄₂ |
Peso molecular |
330.59 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



